3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione scaffold. This scaffold is known for its versatility and biological activity, making it a significant structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin resistance . The compound’s antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many biologically active compounds.
Pyrrolidine-2,5-dione: Another heterocyclic compound with significant biological activity.
Uniqueness
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of a cyclohexene ring, a pyrrolidine ring, and a thiazolidine-2,4-dione moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12-9-20-14(19)16(12)11-6-7-15(8-11)13(18)10-4-2-1-3-5-10/h1-2,10-11H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDPSXPOVTEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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